6-Bromo-4-cyanopicolinic acid
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Overview
Description
6-Bromo-4-cyanopicolinic acid is a chemical compound with the molecular formula C7H3BrN2O2. It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 4th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-cyanopicolinic acid typically involves the bromination of 4-cyanopicolinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyanopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
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Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF).
Properties
Molecular Formula |
C7H3BrN2O2 |
---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
6-bromo-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
FAKMOSJQIGOUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)C#N |
Origin of Product |
United States |
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